molecular formula C21H16FNO4S B461157 ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923560-07-0

ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461157
CAS No.: 923560-07-0
M. Wt: 397.4g/mol
InChI Key: COCSZOHROHYKFU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a sulfur-containing heterocyclic compound featuring a thiochromeno[4,3-b]pyran core substituted with a 4-fluorophenyl group at the C4 position and an ethyl carboxylate ester at C3. Its structure combines a fused thiochromene ring system with a pyranone moiety, distinguishing it from oxygenated analogs. Below, we compare its structural, synthetic, and biological attributes with similar compounds.

Properties

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCSZOHROHYKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approach Using Piperidine Catalyst

The most widely reported method involves a one-pot MCR combining ethyl acetoacetate, 4-fluorobenzaldehyde, thiourea, and malononitrile in ethanol under reflux conditions. Piperidine serves as a base catalyst, facilitating Knoevenagel condensation, Michael addition, and cyclization steps . The general procedure involves:

  • Reactants : Ethyl acetoacetate (1.0 equiv), 4-fluorobenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), thiourea (1.1 equiv).

  • Catalyst : Piperidine (10 mol%).

  • Conditions : Reflux in ethanol (80°C) for 4–6 hours.

The reaction proceeds via initial Knoevenagel condensation between 4-fluorobenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of ethyl acetoacetate and thiourea yields a thioenamine, which undergoes cyclization to form the thiochromeno[4,3-b]pyran core . Purification via recrystallization from ethanol typically affords yields of 78–86% .

Table 1: Optimization of MCR Parameters

ParameterOptimal ValueYield (%)
Catalyst Loading10 mol%85
SolventEthanol86
Temperature80°C84
Reaction Time5 hours83

Substituting piperidine with morpholine or triethylamine reduces yields to <70%, highlighting piperidine’s superior nucleophilicity .

Caffeine-Catalyzed Synthesis in Aqueous Ethanol

An eco-friendly alternative employs caffeine as a biodegradable catalyst in a EtOH-H₂O (1:1) solvent system . This method avoids hazardous bases and achieves comparable yields (82–88%) under milder conditions:

  • Reactants : Ethyl acetoacetate, 4-fluorobenzaldehyde, malononitrile.

  • Catalyst : Caffeine (15 mol%).

  • Conditions : Reflux at 70°C for 3 hours.

Caffeine’s dual hydrogen-bonding ability activates both the aldehyde and nitrile groups, accelerating the Knoevenagel step. The aqueous ethanol solvent enhances solubility of intermediates, reducing side reactions .

Continuous Flow Reactor Method with Nano-Catalysts

For industrial-scale production, nano-Al₂O₃/BF₃/Fe₃O₄ in a continuous flow reactor enables rapid synthesis (20–30 minutes) with 90–92% yield . Key advantages include:

  • Catalyst : Nano-Al₂O₃/BF₃/Fe₃O₄ (5 wt%).

  • Conditions : 100°C, residence time 15 minutes.

  • Throughput : 1.2 kg/day (bench-scale).

The magnetic catalyst simplifies separation via external magnets, and the flow system minimizes thermal degradation .

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison

MethodCatalystTimeYield (%)Scalability
MCR (Piperidine)Piperidine5 h85Moderate
Caffeine CatalystCaffeine3 h88High
Flow ReactorNano-Al₂O₃/BF₃15 min92Industrial
Q-Tube ReactorNH₄OAc45 min75*Low

*Estimated from analogous reactions .

The flow reactor method excels in efficiency and scalability, whereas caffeine catalysis offers environmental benefits. Traditional MCR remains versatile for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to thiochromeno-pyran derivatives. Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation.

  • Case Study : A synthesized derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies indicate that modifications in the thiochromeno-pyran structure can enhance its efficacy against bacterial and fungal strains.

  • Research Findings : In vitro tests revealed that certain derivatives exhibit strong inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans.

Neuroprotective Effects

Emerging research suggests that thiochromeno-pyran derivatives may possess neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases.

  • Experimental Evidence : Animal models treated with these compounds exhibited improved cognitive function and reduced markers of neuroinflammation.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics.

  • Application Example : The compound has been incorporated into organic light-emitting diodes (OLEDs), enhancing their performance due to its favorable charge transport characteristics.

Photovoltaic Devices

Research into the photovoltaic properties of thiochromeno-pyran derivatives has shown potential for use in solar energy conversion technologies.

  • Performance Metrics : Devices utilizing these compounds exhibit improved efficiency and stability compared to traditional materials.

Summary of Findings

A summary table below encapsulates the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial EffectsEffective against Staphylococcus aureus
Neuroprotective EffectsImproves cognitive function in animal models
Organic ElectronicsEnhances OLED performance
Photovoltaic DevicesImproved efficiency in solar cells

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The fluorophenyl group enhances its binding affinity to various enzymes and receptors. The thiochromeno[4,3-b]pyran scaffold allows for interactions with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

Core Heterocyclic Systems

The target compound contains a thiochromeno[4,3-b]pyran core, where sulfur replaces oxygen in the chromene ring. This substitution increases lipophilicity and may alter electronic properties compared to oxygenated analogs like ethyl 2-amino-4-phenyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (e.g., compound 4a in ) .

Table 1: Core Structure Comparison
Compound Core Structure Key Atom (X)
Target Compound Thiochromeno[4,3-b]pyran S
Compound 4a () Pyrano[4,3-b]pyran O
Compound 3q () Pyrano[3,2-c]chromene O

Substituent Effects

The 4-fluorophenyl group at C4 is a critical structural feature.

Table 2: Substituent Impact on Anti-Proliferative Activity (IC₅₀)
Compound (Substituent) Substituent Position IC₅₀ (SW-480) IC₅₀ (MCF-7)
4a (H) C4-phenyl 32 µM 28 µM
4d (3-Cl) C4-phenyl 45 µM 38 µM
4e (4-CN) C4-phenyl 50 µM 42 µM
4f (4-Br) C4-phenyl 48 µM 40 µM
Target (4-F) C4-phenyl Not reported Not reported

Note: Fluorine’s impact is hypothesized based on SAR trends in , where para-substitutions generally improve activity except for CN and Br .

Table 3: Yield and Melting Point Comparison
Compound (Substituent) Yield (%) Melting Point (°C)
4d (3-Cl) 48.2 150–154
4f (4-Br) 78.8 144–146
3q (4-NO₂, methyl ester) 59 196–198
Target (4-F) Unknown Unknown

Note: Fluorine’s smaller size may improve yields compared to bulkier substituents (e.g., Br), as seen in 4f .

Spectroscopic Data

  • IR Spectroscopy : Expected NH stretches (~3300–3400 cm⁻¹) and carbonyl stretches (1680–1720 cm⁻¹), consistent with analogs in and .
  • ¹H NMR : Aromatic protons near δ 7.0–8.0 ppm (4-fluorophenyl) and ethyl ester signals (δ ~1.07 ppm for CH₃, δ ~4.0 ppm for CH₂) .

Anti-Proliferative Activity

While the target compound’s activity is unreported, structurally related derivatives exhibit anti-proliferative effects against SW-480 and MCF-7 cancer cells. The 4-fluorophenyl group may enhance activity by balancing electronic and steric effects, unlike 4-CN or 4-Br, which reduce potency .

Mechanism of Action

The thiochromeno core’s sulfur atom may influence binding to cellular targets (e.g., kinases or tubulin) through hydrophobic interactions, as suggested by the activity of sulfur-containing analogs in and .

Crystallographic and Molecular Packing

Crystal structures of analogs (e.g., ) reveal intramolecular N–H···O hydrogen bonds and planar fused-ring systems. The 4-fluorophenyl group’s dihedral angle relative to the core (e.g., ~77° in ) may affect molecular conformation and packing .

Biological Activity

Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (ET-AFPTC) is a complex organic compound notable for its unique thiochromeno[4,3-b]pyran core structure. This compound, with a molecular formula of C21H16N2O6S and a molecular weight of approximately 424.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The structural integrity of ET-AFPTC is defined by the following features:

  • Amino Group : Enhances reactivity and potential interactions with biological targets.
  • Fluorophenyl Substituent : The presence of fluorine increases electrophilicity, making the compound more reactive.
  • Thiochromeno Core : This heterocyclic structure contributes to the compound's pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC21H16N2O6S
Molecular Weight424.4 g/mol

Pharmacological Potential

ET-AFPTC's diverse biological activities stem from its unique chemical structure. Research indicates that compounds with similar thiochromeno structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.

The biological activity of ET-AFPTC is hypothesized to involve:

  • Binding Affinity : Interaction with specific biological targets, potentially influencing cellular pathways.
  • Electrophilic Reactions : The reactive nature of the fluorophenyl group may facilitate nucleophilic attacks in biological systems.
  • Molecular Docking Studies : Computational simulations can provide insights into binding interactions with target proteins.

Synthesis and Evaluation

The synthesis of ET-AFPTC typically involves multi-component reactions (MCRs), which enhance yield and purity. A common synthetic route includes:

  • Reaction of ethyl acetoacetate with 4-fluorobenzaldehyde.
  • Use of thiourea and malononitrile under reflux conditions with a catalyst like piperidine.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique properties of ET-AFPTC:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo...Dichlorophenyl instead of fluorophenylAntimicrobial
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo...Nitrophenyl substituentAnticancer
Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo...Chloro and fluorine substituentsAnti-inflammatory

Experimental Data

Research has indicated that ET-AFPTC exhibits significant binding affinity to certain enzymes involved in metabolic pathways. In vitro studies have shown:

  • IC50 Values : Indicating concentration required to inhibit 50% of target activity.
  • Cell Viability Assays : Demonstrating cytotoxic effects on cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous pyrano[3,2-c]chromene derivatives are synthesized via a three-component reaction involving ethyl acetoacetate, substituted aldehydes, and malononitrile or thiobarbituric acid under reflux conditions . Fluorophenyl-containing precursors (e.g., 4-fluorobenzaldehyde) are condensed with thiochromene or pyranone intermediates, followed by cyclization and functionalization steps. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC .

Q. How is the compound characterized spectroscopically and structurally?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1727 cm⁻¹, NH at ~3299 cm⁻¹) . NMR (¹H and ¹³C) confirms proton environments and carbon frameworks, with aromatic protons resonating at δ 6.8–8.2 ppm and ester carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺ at m/z 385.85 for similar thiochromene derivatives) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker APEX-II CCD detectors) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds and Cl···O contacts) .

Q. What computational tools are used to predict physicochemical properties?

  • Methodological Answer :

  • Topological Polar Surface Area (TPSA) : Calculated using software like Molinspiration to assess solubility and membrane permeability (e.g., TPSA = ~89.8 Ų for similar thiophene carboxylates) .
  • LogP Values : Predicted via XlogP3 or ChemDraw to evaluate hydrophobicity (e.g., XlogP ≈ 4.0) .
  • DFT Calculations : Gaussian or ORCA software optimizes molecular geometry and electronic properties (e.g., HOMO-LUMO gaps for reactivity analysis) .

Advanced Research Questions

Q. How can data contradictions during crystallographic refinement be resolved?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for high-resolution data refinement, applying restraints for disordered atoms and validating geometric parameters (e.g., bond distances within 3σ) .
  • Validation Tools : Cross-check with PLATON (e.g., for missed symmetry or twinning) and OLEX2 for real-space validation .
  • Example : In thiochromeno-pyran derivatives, Cl···O interactions (2.8–3.0 Å) and hydrogen-bonding networks (N–H···O, 2.7–2.9 Å) must align with crystallographic data .

Q. What strategies optimize biological activity evaluation in vitro?

  • Methodological Answer :

  • Cell Models : Use NSCLC (non-small cell lung cancer) cell lines (e.g., A549) for anti-proliferative assays. IC₅₀ values are determined via MTT or SRB assays .
  • Gene Expression Analysis : qRT-PCR or RNA-seq identifies regulated genes (e.g., KLF5 and GCN5 in proliferation pathways) .
  • Nanoparticle Delivery : Fluorescent PEG–Cy7-Cl–C8-COOH@1 nanoparticles enhance cellular uptake, monitored via confocal microscopy .

Q. How are intermolecular interactions analyzed in crystal packing?

  • Methodological Answer :

  • Hydrogen Bonding : Mercury or CrystalExplorer visualizes N–H···O and C–H···π interactions. For example, S(6) and R₂²(12) ring motifs stabilize thiochromeno-pyran derivatives .
  • π-π Stacking : Centroid distances (3.4–3.8 Å) between fluorophenyl and pyran rings are calculated using WinGX .
  • Halogen Bonding : Cl···O contacts (3.0–3.2 Å) are analyzed via Hirshfeld surfaces .

Q. What in silico approaches predict pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ProTox-II estimates bioavailability (e.g., %ABS = 60–70%) and hepatotoxicity risks.
  • Molecular Docking : AutoDock Vina or Glide screens against targets (e.g., EGFR or tubulin) using PDB structures (e.g., 1M17) .
  • MD Simulations : GROMACS assesses ligand-protein stability (RMSD < 2.0 Å over 100 ns) .

Key Notes

  • Software Citations : SHELX , OLEX2 , and WinGX are standard in crystallography.
  • Contradiction Management : Conflicting synthetic methods (e.g., solvent choices) are resolved via control experiments (e.g., DMF vs. ethanol reflux) .

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